N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide
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Overview
Description
2-[2-[3-(1,3-Benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with the target being dpre1 . They have also shown anti-inflammatory properties, with COX-1 and COX-2 being the targets .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the dpre1 target in tuberculosis and COX-1 and COX-2 in inflammation .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect the pathways involved in tuberculosis and inflammation .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2’-oxybis(N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide) are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-tubercular effects . The inhibitory concentrations of these molecules have been compared with standard reference drugs, and new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis
Cellular Effects
In cellular systems, 2,2’-oxybis(N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide) has been found to have significant effects. For instance, it has been reported to exhibit inhibitory activity against M. tuberculosis . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Moieties: Benzothiazoles can be synthesized through the cyclization of 2-aminothiophenols with carbonyl compounds such as aldehydes or ketones.
Coupling Reactions: The benzothiazole units are then coupled with aniline derivatives through amide bond formation.
Final Assembly: The final compound is assembled by linking the benzothiazole-aniline intermediates with ethoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive benzothiazole units.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- 1-(1,3-Benzothiazol-2-yl)-3-piperidinamine dihydrochloride
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
Compared to these similar compounds, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole structure, which may enhance its biological activity and provide unique properties for various applications .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O3S2/c35-27(31-21-9-5-7-19(15-21)29-33-23-11-1-3-13-25(23)38-29)17-37-18-28(36)32-22-10-6-8-20(16-22)30-34-24-12-2-4-14-26(24)39-30/h1-16H,17-18H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPFEFLDNRSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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